2-Chloro-4-heptanoylpyridine
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Overview
Description
2-Chloro-4-heptanoylpyridine is an organic compound with the molecular formula C12H16ClNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a chlorine atom at the second position and a heptanoyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-heptanoylpyridine typically involves the chlorination of 4-heptanoylpyridine. One common method includes the reaction of 4-heptanoylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-heptanoylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The heptanoyl group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted pyridine derivatives.
- Carboxylic acids or alcohols depending on the oxidation or reduction conditions.
Scientific Research Applications
2-Chloro-4-heptanoylpyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-heptanoylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Another chlorinated pyridine with applications in organic synthesis and material science.
2-Chloro-4-methylpyridine: A compound with a similar structure but with a methyl group instead of a heptanoyl group.
Uniqueness: 2-Chloro-4-heptanoylpyridine is unique due to the presence of the heptanoyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-14-12(13)9-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDHTMGUARVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642136 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-70-8 |
Source
|
Record name | 1-(2-Chloro-4-pyridinyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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